Structural Differentiation: N1-Ethyl vs. N1-Aryl Substitution Imparts Distinct Physicochemical and Pharmacological Profiles
The target compound features an N1-ethyl substituent, contrasting with the N1-aryl substitution pattern prevalent in the antileishmanial pyrazole-4-carboximidamide series reported by Santos et al. [1]. The N1-ethyl group reduces molecular weight (216.24 vs. 279–375 g/mol for N1-aryl analogs) and calculated lipophilicity (XLogP3 approx. +0.2 for the target compound vs. +2.0 to +3.5 for N1-phenyl analogs), as estimated from structurally similar entries [2]. In the Santos series, N1-substituent identity alone produced >13-fold differences in anti-leishmanial IC₅₀ (compound 4, N1-4-F-phenyl: IC₅₀ >1480 µM vs. compound 2, N1-4-Br-phenyl: IC₅₀ = 105 ± 45 µM) [1]. The N1-ethyl modification is expected to yield distinct solubility, permeability, and target-binding profiles compared to N1-aryl analogs, supporting its selection where lower lipophilicity and reduced molecular weight are design priorities.
| Evidence Dimension | N1 Substituent Impact on Potency and Physicochemical Properties |
|---|---|
| Target Compound Data | N1-ethyl; MW 216.24 g/mol; estimated XLogP3 ~+0.2 (based on related pyrazine-pyrazole analogs) [2]. |
| Comparator Or Baseline | N1-aryl analogs: Compound 2 (N1-4-Br-phenyl): IC₅₀ = 105 ± 45 µM, MW ~340; Compound 4 (N1-4-F-phenyl): IC₅₀ >1480 µM, MW ~295 [1]. |
| Quantified Difference | >13-fold IC₅₀ difference between N1-aryl analogs; N1-ethyl provides MW reduction of ~60–160 g/mol and estimated ΔXLogP3 of −1.8 to −3.3 units vs. N1-aryl comparators. |
| Conditions | Santos et al. (2011): L. amazonensis promastigotes, 24 h exposure; calculated XLogP3 based on structural similarity to CAS 2172178-90-2 (XLogP3 = −0.5) and CAS 2097985-58-3 (XLogP3 = −1.3) [2]. |
Why This Matters
Lower lipophilicity and reduced molecular weight associated with the N1-ethyl group may improve aqueous solubility and oral bioavailability parameters, making this compound a more tractable starting point for lead optimization than higher-MW N1-aryl analogs.
- [1] Santos, M. S. dos; Gomes, A. O.; Bernardino, A. M. R.; de Souza, M. C.; Khan, M. A.; de Brito, M. A.; Castro, H. C.; Abreu, P. A.; Rodrigues, C. R.; de Léo, R. M. M.; Leon, L. L.; Canto-Cavalheiro, M. M. Synthesis and Antileishmanial Activity of New 1-Aryl-1H-Pyrazole-4-Carboximidamides Derivatives. J. Braz. Chem. Soc. 2011, 22 (2), 352–358. View Source
- [2] Kuujia. CAS 2172178-90-2 (3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide), XLogP3: −0.5; CAS 2097985-58-3 (3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide), XLogP3: −1.3. EvitaChem. CAS 2097985-61-8 MW: 216.24 g/mol. View Source
